molecular formula C21H20ClNO5S2 B3573347 N-[3-(4-chlorophenyl)sulfonyl-4-hydroxy-2,6-dimethylphenyl]-4-methylbenzenesulfonamide

N-[3-(4-chlorophenyl)sulfonyl-4-hydroxy-2,6-dimethylphenyl]-4-methylbenzenesulfonamide

Cat. No.: B3573347
M. Wt: 466.0 g/mol
InChI Key: ULOOCXGVHWNEEI-UHFFFAOYSA-N
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Description

N-[3-(4-chlorophenyl)sulfonyl-4-hydroxy-2,6-dimethylphenyl]-4-methylbenzenesulfonamide is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-chlorophenyl)sulfonyl-4-hydroxy-2,6-dimethylphenyl]-4-methylbenzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with 4-hydroxy-2,6-dimethylphenylamine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond. The resulting intermediate is then reacted with 4-methylbenzenesulfonyl chloride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-chlorophenyl)sulfonyl-4-hydroxy-2,6-dimethylphenyl]-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide or potassium carbonate, and are carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while nucleophilic substitution of the chlorine atom results in various substituted derivatives.

Scientific Research Applications

N-[3-(4-chlorophenyl)sulfonyl-4-hydroxy-2,6-dimethylphenyl]-4-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(4-chlorophenyl)sulfonyl-4-hydroxy-2,6-dimethylphenyl]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-chlorophenyl)sulfonylphenyl]acetamide
  • N-[4-(4-methylphenyl)sulfonylphenyl]acetamide
  • N-[4-(4-chlorophenyl)sulfonylphenyl]methanesulfonamide

Uniqueness

N-[3-(4-chlorophenyl)sulfonyl-4-hydroxy-2,6-dimethylphenyl]-4-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

N-[3-(4-chlorophenyl)sulfonyl-4-hydroxy-2,6-dimethylphenyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClNO5S2/c1-13-4-8-18(9-5-13)30(27,28)23-20-14(2)12-19(24)21(15(20)3)29(25,26)17-10-6-16(22)7-11-17/h4-12,23-24H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULOOCXGVHWNEEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=C(C=C2C)O)S(=O)(=O)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-(4-chlorophenyl)sulfonyl-4-hydroxy-2,6-dimethylphenyl]-4-methylbenzenesulfonamide
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N-[3-(4-chlorophenyl)sulfonyl-4-hydroxy-2,6-dimethylphenyl]-4-methylbenzenesulfonamide
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N-[3-(4-chlorophenyl)sulfonyl-4-hydroxy-2,6-dimethylphenyl]-4-methylbenzenesulfonamide
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N-[3-(4-chlorophenyl)sulfonyl-4-hydroxy-2,6-dimethylphenyl]-4-methylbenzenesulfonamide
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N-[3-(4-chlorophenyl)sulfonyl-4-hydroxy-2,6-dimethylphenyl]-4-methylbenzenesulfonamide
Reactant of Route 6
N-[3-(4-chlorophenyl)sulfonyl-4-hydroxy-2,6-dimethylphenyl]-4-methylbenzenesulfonamide

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